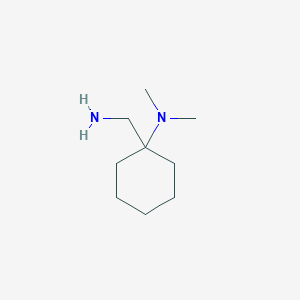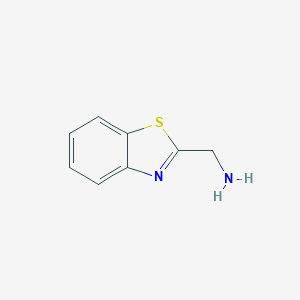
4-Benzyloxy-2-fluoroaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyloxy-2-fluoroaniline hydrochloride is a chemical compound with the CAS Number: 478014-34-5. It has a molecular weight of 253.7 . The compound is not intended for human or veterinary use but is used for research.
Molecular Structure Analysis
The molecular formula of 4-Benzyloxy-2-fluoroaniline hydrochloride is C13H13ClFNO . The InChI code is 1S/C13H12FNO.ClH/c14-12-8-11 (6-7-13 (12)15)16-9-10-4-2-1-3-5-10;/h1-8H,9,15H2;1H .Applications De Recherche Scientifique
Synthesis and Bioactivity
4-Benzyloxy-2-fluoroaniline hydrochloride is involved in the synthesis of various biologically active compounds. It has been used in the synthesis of N-benzylidene-4-fluoroaniline and N-benzylidene-4-nitroaniline, which exhibit strong inhibitory effects on carbonic anhydrase isoenzymes, indicating potential therapeutic applications as enzyme activators (Çelik & Babagil, 2019).
Material Sciences and Sensor Applications
In material sciences, derivatives of 4-benzyloxy-2-fluoroaniline hydrochloride have been used to synthesize compounds that show significant herbicidal activity against various plants, indicating their potential use in agriculture (Xue et al., 2008). Additionally, it has been used to create novel fluorescence probes capable of detecting reactive oxygen species, providing a valuable tool for biological and chemical applications (Setsukinai et al., 2003).
Medical Imaging
In the field of medical imaging, derivatives of this compound have been used in the synthesis of PET imaging agents. These agents show promise in imaging Alzheimer's disease, highlighting the compound's potential in the development of diagnostic tools (Vasdev et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
2-fluoro-4-phenylmethoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO.ClH/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10;/h1-8H,9,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFLMQZMCLIOTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-2-fluoroaniline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

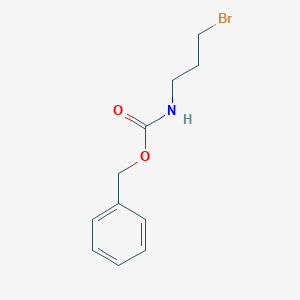
![3-[3-(Benzyloxy)phenyl]aniline](/img/structure/B112584.png)
![3-[4-(Benzyloxy)phenyl]aniline](/img/structure/B112585.png)
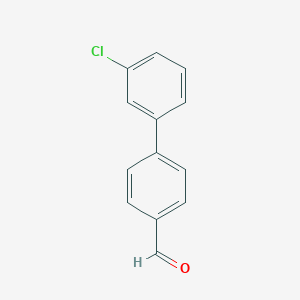

![2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B112592.png)
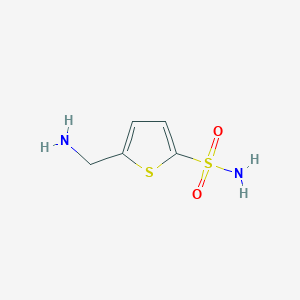
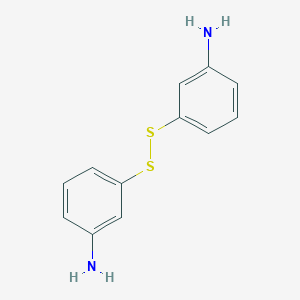
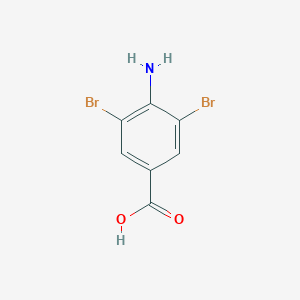
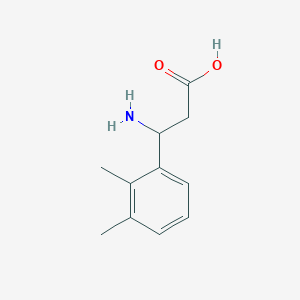
![3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B112607.png)
